(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide
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Overview
Description
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a synthetic organic compound characterized by its complex structure, which includes a benzo[d]thiazole core, an allyl group, and various functional groups such as methylsulfonyl and methylthio
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide typically involves multiple steps:
Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a base such as potassium carbonate.
Sulfonylation: The methylsulfonyl group is introduced through a sulfonylation reaction, typically using methanesulfonyl chloride and a base like triethylamine.
Thioether Formation: The methylthio group is added via a nucleophilic substitution reaction, using methylthiol and a suitable leaving group.
Final Coupling: The final step involves coupling the benzo[d]thiazole derivative with 4-(methylthio)benzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl and methylthio groups, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzo[d]thiazole core and the methylthio group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Solvents: Dichloromethane, ethanol, dimethyl sulfoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, sulfides.
Substitution Products: Various substituted benzo[d]thiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signal transduction pathways, metabolic enzymes, or structural proteins.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]thiazole Derivatives: Compounds with similar benzo[d]thiazole cores, such as 2-aminobenzothiazole.
Sulfonyl Compounds: Compounds with sulfonyl groups, such as sulfonamides.
Thioether Compounds: Compounds with thioether groups, such as methionine.
Uniqueness
What sets (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide apart is its combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylthio)benzamide is a synthetic compound belonging to the class of benzo[d]thiazole derivatives. These derivatives are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structural features of this compound, particularly the presence of the allyl and methylsulfonyl groups, enhance its reactivity and solubility, making it a candidate for further pharmacological studies.
Structural Characteristics
The molecular formula of this compound is C19H18N2O5S3, with a molecular weight of 450.6 g/mol. Its structure can be represented as follows:
Component | Description |
---|---|
Benzo[d]thiazole moiety | Core structure providing biological activity |
Allyl group | Enhances reactivity and potential interaction with biological targets |
Methylsulfonyl group | Improves solubility and stability |
Methylthio group | Contributes to the compound's overall properties |
Antimicrobial Properties
Research indicates that benzo[d]thiazole derivatives exhibit significant antimicrobial activity. A study on thiazole derivatives demonstrated their effectiveness against various bacterial strains, suggesting that modifications to the structure of this compound could enhance its antimicrobial potency.
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have indicated that thiazole derivatives can induce apoptosis in cancer cells. A structure-activity relationship (SAR) analysis revealed that specific modifications to the thiazole ring could enhance cytotoxicity against various cancer cell lines, including those resistant to conventional therapies .
Case Study:
In a recent study, a series of thiazole derivatives were tested for their anticancer effects on human cancer cell lines. The results indicated that compounds with an allyl substituent exhibited enhanced cytotoxic effects compared to those without, highlighting the potential of this compound in cancer treatment.
Anti-inflammatory Effects
The presence of the methylsulfonyl group in the compound is associated with anti-inflammatory properties. Research has shown that similar compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models . This suggests potential applications in treating inflammatory diseases.
The synthesis of this compound involves several steps, including:
- Formation of the Thiazole Ring : Utilizing appropriate precursors to create the thiazole backbone.
- Allylation : Introducing the allyl group to enhance reactivity.
- Methylsulfonylation : Adding the methylsulfonyl group for improved solubility.
- Final Coupling : Combining all components to form the final product.
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in disease processes.
Properties
IUPAC Name |
4-methylsulfanyl-N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S3/c1-4-11-21-16-10-9-15(27(3,23)24)12-17(16)26-19(21)20-18(22)13-5-7-14(25-2)8-6-13/h4-10,12H,1,11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNTMLXBAGIRHEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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